molecular formula C20H19N7O B2996073 2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2198375-21-0

2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2996073
CAS RN: 2198375-21-0
M. Wt: 373.42
InChI Key: OWDGJEFCNBQEBB-UHFFFAOYSA-N
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Description

The compound “2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It is related to a class of compounds known as pyrrolo[2,3-d]pyrimidines . These compounds have been studied for their potential anti-cancer properties .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Derivatives : Research efforts have been directed toward synthesizing new derivatives containing various heterocyclic frameworks. For instance, derivatives with triazole, oxadiazole, or furan rings have been synthesized, demonstrating a pronounced plant growth stimulating effect (Pivazyan et al., 2019). Furthermore, the creation of pyridazin-3-one and amino-5-arylazopyridine derivatives has been explored, leading to the synthesis of fused azines with potential applications in drug development (Ibrahim & Behbehani, 2014).

Antimicrobial Activities : Several studies have reported on the antimicrobial properties of synthesized derivatives. Pyrimidinone and oxazinone derivatives fused with thiophene rings have shown good antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid (Hossan et al., 2012).

Antioxidant, Antimicrobial, and Antitubercular Activities : New pyrimidine-azitidinone analogues have been synthesized and evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities, showing promising results against bacterial and fungal strains as well as Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Anti-inflammatory Activity : The synthesis of heterocyclic systems fused to a thiophene moiety has been investigated, yielding compounds with significant anti-inflammatory activity, highlighting their potential as therapeutic agents (Amr et al., 2007).

properties

IUPAC Name

2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-13-8-17-19(24-13)20(23-12-22-17)26-9-14(10-26)11-27-18(28)3-2-16(25-27)15-4-6-21-7-5-15/h2-8,12,14,24H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDGJEFCNBQEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

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